[2-(Diethylaminomethyl)phenyl]phenylmethanol
Description
[2-(Diethylaminomethyl)phenyl]phenylmethanol (Chemical Formula: C₁₈H₂₃NO) is a tertiary amino alcohol characterized by a phenylmethanol backbone substituted with a diethylaminomethyl group at the ortho position of the benzene ring. The compound is structurally related to benzyl alcohol (phenylmethanol) but distinguished by the addition of the diethylaminomethyl moiety, which significantly alters its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
[2-(diethylaminomethyl)phenyl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-19(4-2)14-16-12-8-9-13-17(16)18(20)15-10-6-5-7-11-15/h5-13,18,20H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVQMHPFHACSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylaminomethyl)phenyl]phenylmethanol typically involves the reaction of benzyl chloride with diethylamine in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the initial reaction, followed by room temperature for the addition of phenylmagnesium bromide
Base: Sodium hydroxide or potassium carbonate
The reaction proceeds through a nucleophilic substitution mechanism, followed by a Grignard reaction to introduce the phenyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylaminomethyl)phenyl]phenylmethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Benzophenone derivatives
Reduction: Secondary amines
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
[2-(Diethylaminomethyl)phenyl]phenylmethanol: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [2-(Diethylaminomethyl)phenyl]phenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The diethylaminomethyl group may enhance its ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Methyl-Substituted Analogs
- (2-Methylphenyl)phenylmethanol (C₁₄H₁₄O): The introduction of a single methyl group at the ortho position reduces steric hindrance compared to [2-(Diethylaminomethyl)phenyl]phenylmethanol. This compound exhibits distinct HPLC elution patterns, with its CSDP (chiral stationary phase derivative) esters showing poor separation (α = 1.0, Rs < 1.0) .
- (2,6-Dimethylphenyl)phenylmethanol (C₁₅H₁₆O): The addition of a second methyl group at the para position enhances chromatographic resolution (α = 1.25, Rs = 1.94) due to increased steric effects. However, its CD spectra display an opposite sign compared to mono-methyl analogs, highlighting the sensitivity of optical properties to substituent positioning .
Key Insight : Methyl groups improve HPLC resolution but complicate absolute configuration (AC) determination via CD spectroscopy due to unpredictable sign inversions .
(b) Amino-Alcohol Derivatives
- [2-[(Dimethylamino)methyl]phenyl]methanol (C₁₀H₁₅NO): Replacing diethyl with dimethyl groups reduces lipophilicity (logP ≈ 1.2 vs. 2.5 for the diethyl analog). This impacts membrane permeability and pharmacokinetics .
- 2-(Dimethylamino)-1-phenylethanol (C₁₀H₁₅NO): The ethanol chain introduces additional hydrogen-bonding capacity, increasing water solubility (25 mg/mL vs. <10 mg/mL for this compound) .
Structural Impact: Alkyl chain length and amino group substitution dictate solubility and receptor affinity. Diethyl groups enhance lipid solubility but reduce aqueous stability.
Pharmacologically Relevant Analogs
- Tapentadol (C₁₄H₂₃NO): Shares the diethylaminomethyl pharmacophore critical for μ-opioid receptor (MOR) binding. However, Tapentadol’s cyclic phenyl ring system enhances ligand efficiency and analgesic potency compared to the linear structure of this compound .
- 2-[Phenyl(phenylmethyl)amino]ethanol (C₁₅H₁₇NO): The benzylaminoethanol moiety replaces the phenylmethanol group, altering hydrogen-bonding networks and reducing metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Critical Research Findings
- Chromatographic Behavior : Substituent position (e.g., 2,6-dimethyl vs. 2-methyl) drastically affects HPLC separation efficiency. Diastereomeric resolution improves with bulkier groups but complicates spectral interpretation .
- Optical Activity : CD spectra of methyl-substituted analogs show sign inversions unrelated to absolute configuration, necessitating corroboration via X-ray crystallography or NMR .
- Pharmacological Potential: The diethylaminomethyl group is a key pharmacophore for receptor interaction, but ring size and substitution patterns (e.g., Tapentadol’s cyclic system) enhance bioactivity .
Biological Activity
[2-(Diethylaminomethyl)phenyl]phenylmethanol, also known as 4-((Diethylamino)methyl)phenylmethanol, is an organic compound characterized by a phenolic structure with a diethylaminomethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of both hydroxyl (-OH) and diethylaminomethyl groups enhances its solubility and reactivity, allowing it to interact with various molecular targets, including enzymes and receptors.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group attached to a benzene ring, which is further substituted with a diethylaminomethyl group.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess activity against various pathogens.
- Enzyme Inhibition : The diethylaminomethyl group may enable the compound to interact with specific enzymes, potentially inhibiting their activity. This interaction can modulate various biological processes, indicating therapeutic potential in conditions where enzyme regulation is critical.
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of Plasmodium falciparum : A study on related compounds indicated that modifications in the structure could lead to potent inhibitors of essential kinases in Plasmodium falciparum, which causes malaria. The findings highlighted the importance of specific functional groups in enhancing antimalarial activity .
- Selective Survivin Inhibition : Research has demonstrated that certain derivatives can selectively inhibit survivin, a protein often overexpressed in cancer cells. These compounds showed promising results in reducing tumor growth in xenograft models, suggesting potential applications in cancer therapy .
- Antimicrobial Studies : A comparative analysis of similar compounds revealed significant antimicrobial activity against various bacterial strains, reinforcing the hypothesis that this compound could possess similar properties.
Data Tables
| Compound | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound 67 | Antimalarial | 13 | PfPK6 |
| Compound 79 | Antimalarial | <5 | PfPK6 |
| Derivative 12b | Cancer Cell Proliferation | 1.4 | Survivin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
